molecular formula C6H5NO4 B13501628 4-Carbamoylfuran-3-carboxylic acid

4-Carbamoylfuran-3-carboxylic acid

Cat. No.: B13501628
M. Wt: 155.11 g/mol
InChI Key: NLWZORAXDVWHPX-UHFFFAOYSA-N
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Description

4-Carbamoylfuran-3-carboxylic acid is an organic compound characterized by a furan ring substituted with a carbamoyl group at the fourth position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the furan ring with an isocyanate or through the use of a carbamoyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through the carboxylation of a furan derivative using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol or amine derivatives of the furan ring.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-Carbamoylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of novel materials, including polymers and resins, due to its functional groups that can undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-carbamoylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Similar in structure but lacks the carbamoyl group.

    3-Carbamoylfuran-2-carboxylic acid: Similar but with different positioning of functional groups.

    Furan-3-carboxylic acid: Lacks the carbamoyl group but has the carboxylic acid group at the same position.

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

4-carbamoylfuran-3-carboxylic acid

InChI

InChI=1S/C6H5NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10)

InChI Key

NLWZORAXDVWHPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)C(=O)O)C(=O)N

Origin of Product

United States

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